Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine
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Overview
Description
Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound with the molecular formula C8H15N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,2,3-thiadiazole derivatives with pentylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazole ring structure and have diverse biological activities.
Pentylamine Derivatives: Compounds with a pentylamine moiety exhibit various chemical and biological properties.
Uniqueness
Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific combination of the thiadiazole ring and pentylamine moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H15N3S |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
N-(thiadiazol-4-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C8H15N3S/c1-2-3-4-5-9-6-8-7-12-11-10-8/h7,9H,2-6H2,1H3 |
InChI Key |
BYQNRBRGSHYMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CSN=N1 |
Origin of Product |
United States |
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